molecular formula C5H4BrF3N2O B3289752 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol CAS No. 860807-33-6

4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol

Cat. No. B3289752
Key on ui cas rn: 860807-33-6
M. Wt: 245 g/mol
InChI Key: SRJJROREARIXFP-UHFFFAOYSA-N
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Patent
US07541374B2

Procedure details

The mixture of 3.38 g of 4-bromo-3-(trifluoromethyl)-1H-pyrazole and 0.66 g of paraformaldehyde was stirred at 140° C. for 5 hours. After the reaction mixture was cooled to room temperature, acetone was added to the reaction mixture. The mixture was filtered. Hexane was added to the residue obtained by concentration of the filtrate under reduced pressure, as a result, a crystal was formed. The crystal was collected to obtain 3.28 g of 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol.
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:7]([F:10])([F:9])[F:8])=[N:4][NH:5][CH:6]=1.[CH2:11]=[O:12]>CC(C)=O>[Br:1][C:2]1[C:3]([C:7]([F:10])([F:9])[F:8])=[N:4][N:5]([CH2:11][OH:12])[CH:6]=1

Inputs

Step One
Name
Quantity
3.38 g
Type
reactant
Smiles
BrC=1C(=NNC1)C(F)(F)F
Name
Quantity
0.66 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred at 140° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
Hexane was added to the residue
CUSTOM
Type
CUSTOM
Details
obtained by concentration of the filtrate under reduced pressure, as a result
CUSTOM
Type
CUSTOM
Details
a crystal was formed
CUSTOM
Type
CUSTOM
Details
The crystal was collected

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C(=NN(C1)CO)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.28 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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